
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate is a complex organic compound with a variety of applications in different fields. This compound is known for its unique chemical structure, which includes a cyanoethyl group, a hydroxyethyl group, and an oxooctadecyl group, all attached to an ammonium ion. The presence of these functional groups gives the compound distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate typically involves multiple steps. One common method involves the reaction of ethylamine with 2-chloroethanol to form (2-hydroxyethyl)ethylamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, forming (2-cyanoethyl)ethyl(2-hydroxyethyl)amine. The final step involves the reaction of this intermediate with octadecanoyl chloride to introduce the oxooctadecyl group, followed by quaternization with ethyl sulphate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyanoethyl group can be reduced to form an amine.
Substitution: The ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major product would be (2-cyanoethyl)ethyl(2-oxoethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate.
Reduction: The major product would be (2-aminoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate.
Substitution: The major products would depend on the nucleophile used in the reaction.
科学研究应用
Chemistry
In chemistry, (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biology, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can help in the stabilization of emulsions and the solubilization of hydrophobic compounds in aqueous solutions.
Medicine
In medicine, this compound may have potential applications as a drug delivery agent. Its ability to interact with biological membranes can be exploited to enhance the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound can be used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It can also be used in the production of lubricants and coatings.
作用机制
The mechanism of action of (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate depends on its application. As a surfactant, it reduces the surface tension between two liquids or a liquid and a solid, allowing for the formation of stable emulsions. In drug delivery, it can interact with cell membranes to facilitate the uptake of therapeutic agents.
相似化合物的比较
Similar Compounds
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium methyl sulphate
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium chloride
Uniqueness
Compared to similar compounds, (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate has a unique combination of functional groups that give it distinct chemical properties and reactivity. Its ethyl sulphate group, in particular, provides it with unique solubility and surfactant properties that are not present in its methyl sulphate or chloride counterparts.
属性
CAS 编号 |
67633-82-3 |
|---|---|
分子式 |
C29H59N3O6S |
分子量 |
577.9 g/mol |
IUPAC 名称 |
2-cyanoethyl-ethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C27H53N3O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-27(32)29-22-24-30(4-2,25-26-31)23-19-21-28;1-2-6-7(3,4)5/h31H,3-20,22-26H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI 键 |
SMLFYWFPNTYKPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCO.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


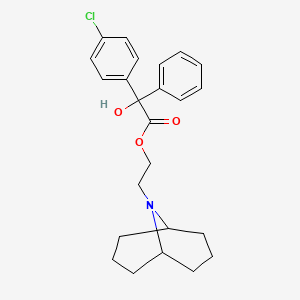
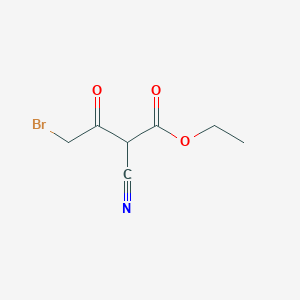
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

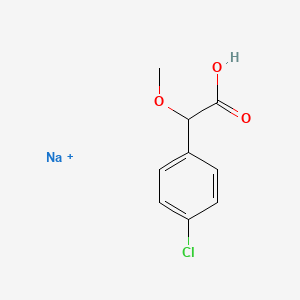
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
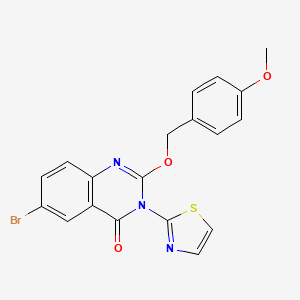

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)


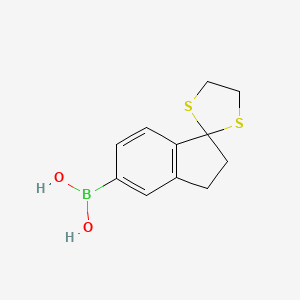
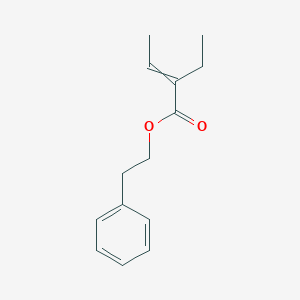
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
